Cas no 897621-47-5 (2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide)
2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide
- 897621-47-5
- 2-(3-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- 2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
- MLS001235281
- 2-(3-methoxyphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
- AKOS024625250
- CHEMBL1900409
- F2068-0719
- SMR000808028
-
- Inchi: 1S/C21H27N3O5S/c1-28-19-8-5-9-20(16-19)29-17-21(25)22-10-15-30(26,27)24-13-11-23(12-14-24)18-6-3-2-4-7-18/h2-9,16H,10-15,17H2,1H3,(H,22,25)
- InChI Key: YGMAMERDIQIGEE-UHFFFAOYSA-N
- SMILES: S(CCNC(COC1C=CC=C(C=1)OC)=O)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O
Computed Properties
- Exact Mass: 433.16714214g/mol
- Monoisotopic Mass: 433.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 625
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 96.6Ų
2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2068-0719-2μmol |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-5μmol |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-10μmol |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-20μmol |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-1mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-2mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-3mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-4mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-5mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2068-0719-10mg |
2-(3-methoxyphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide |
897621-47-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide
Introduction to 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS No. 897621-47-5)
2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide, with the CAS number 897621-47-5, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a methoxyphenyl group, a piperazine ring, and a sulfonamide moiety, which collectively contribute to its pharmacological properties.
The molecular structure of 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide is composed of a central acetamide core, which is flanked by a 3-methoxyphenoxy substituent and an N-substituted sulfonylethyl group. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, facilitating its ability to cross biological membranes. The piperazine ring, a common pharmacophore in many drugs, imparts additional functional versatility and can modulate interactions with various biological targets.
Recent research has focused on the potential of 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide as a therapeutic agent for various neurological and psychiatric disorders. Studies have shown that this compound exhibits potent activity at serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in modulating mood and anxiety. This makes it a promising candidate for the treatment of conditions such as depression and anxiety disorders.
In addition to its serotonin receptor activity, 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide has also been investigated for its potential as an antipsychotic agent. Preclinical studies have demonstrated that it can effectively reduce dopaminergic hyperactivity in animal models of schizophrenia, suggesting its potential utility in managing positive symptoms of this disorder. The compound's multifaceted mechanism of action, involving both serotonergic and dopaminergic pathways, may offer a more comprehensive approach to treating complex psychiatric conditions.
The pharmacokinetic properties of 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide have also been extensively studied. It has been found to exhibit good oral bioavailability and favorable plasma stability, making it suitable for development as an orally administered drug. Additionally, the compound shows minimal toxicity in preclinical toxicity studies, further supporting its safety profile for clinical use.
Clinical trials are currently underway to evaluate the efficacy and safety of 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide in human subjects. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacodynamic effects consistent with its preclinical profile. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in larger patient populations.
In conclusion, 2-(3-methoxyphenoxy)-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS No. 897621-47-5) represents a promising candidate in the development of novel therapeutic agents for neurological and psychiatric disorders. Its unique structural features and multifaceted pharmacological profile make it an intriguing subject for further research and clinical investigation. As ongoing studies continue to elucidate its mechanisms of action and therapeutic benefits, this compound holds significant potential to advance our understanding and treatment of complex mental health conditions.
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